BenchChemオンラインストアへようこそ!

EGFR-IN-12

EGFR mutant selectivity L861Q mutation kinase inhibitor potency

EGFR-IN-12 is an ATP-competitive, irreversible EGFR inhibitor with a unique dual pharmacology—potent tyrosine kinase inhibition plus direct microtubule depolymerization. Unlike reversible first-generation agents, it forms a covalent bond in the EGFR ATP pocket for sustained target engagement. Key differentiators: (1) exceptional L861Q mutant potency (IC50=4 nM, ~5-fold over WT EGFR), (2) 364-fold EGFR/HER4 selectivity with clean kinome profiling across 55 kinases, and (3) validated antiproliferative activity in HT29 & SW480 colorectal models (IC50=1.04–1.96 μM). The T766M gatekeeper mutant provides a built-in negative control. Ideal for L861Q-specific signaling studies, long-term clonogenic assays, and simultaneous EGFR/microtubule pathway interrogation.

Molecular Formula C21H18F3N5O
Molecular Weight 413.4 g/mol
CAS No. 879127-07-8
Cat. No. B1671137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR-IN-12
CAS879127-07-8
SynonymsEGFR inhibitor;  EGFR-inhibitor;  EGFRinhibitor; 
Molecular FormulaC21H18F3N5O
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28)
InChIKeyYOHYSYJDKVYCJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EGFR-IN-12 (CAS 879127-07-8): A 4,6-Disubstituted Pyrimidine-Based Irreversible EGFR Inhibitor


EGFR-IN-12 (CAS 879127-07-8), also known as EGFR inhibitor 324674, is a 4,6-disubstituted pyrimidine compound that functions as an ATP-competitive, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. The compound exhibits an in vitro enzymatic IC50 of 21 nM against wild-type EGFR and demonstrates potent activity against clinically relevant EGFR mutants L858R (IC50 = 63 nM) and L861Q (IC50 = 4 nM) . Beyond its primary EGFR-targeting activity, EGFR-IN-12 possesses a unique secondary pharmacology as a direct microtubule depolymerizer, distinguishing it from conventional EGFR inhibitors in the same chemical class [2].

Why EGFR-IN-12 Cannot Be Substituted with Generic First-Generation EGFR Inhibitors


First-generation EGFR inhibitors such as gefitinib and erlotinib are reversible, ATP-competitive agents that target wild-type EGFR and the L858R mutant but exhibit markedly reduced potency against the L861Q mutation and carry significant off-target liabilities including HER2 and other kinase family members [1]. In contrast, EGFR-IN-12 is an irreversible inhibitor that forms a covalent bond with the EGFR ATP-binding pocket, conferring sustained target engagement and distinct mutant selectivity profiles [2]. Moreover, EGFR-IN-12's unexpected secondary pharmacology as a microtubule depolymerizer—comparable to nocodazole—introduces functional consequences in cellular assays that reversible EGFR inhibitors do not recapitulate [3]. Direct substitution with first-generation or even second-generation reversible EGFR inhibitors will not replicate the compound's irreversible binding kinetics, mutant selectivity pattern, or dual-target phenotypic effects.

Quantitative Differentiation Evidence for EGFR-IN-12 Versus Comparator EGFR Inhibitors


Potency Differential Against EGFR L861Q Mutant Versus Wild-Type EGFR

EGFR-IN-12 exhibits approximately 5-fold greater potency against the EGFR L861Q mutant (IC50 = 4 nM) compared to wild-type EGFR (IC50 = 21 nM) . This inverse selectivity profile—where a compound shows enhanced activity against a mutant relative to the wild-type enzyme—contrasts with first-generation reversible inhibitors such as gefitinib, which displays an IC50 of approximately 1.5 nM against wild-type EGFR but is significantly less potent against the L861Q mutant (IC50 reported at >100 nM) [1]. The 4 nM IC50 value for L861Q positions EGFR-IN-12 as a uniquely potent tool compound for investigating this clinically relevant but therapeutically challenging EGFR mutation.

EGFR mutant selectivity L861Q mutation kinase inhibitor potency

Kinome-Wide Selectivity: EGFR Versus HER4 and 55-Kinase Panel

EGFR-IN-12 demonstrates pronounced selectivity for EGFR over the closely related ErbB family member HER4, with an IC50 of 7,640 nM against HER4 compared to 21 nM against EGFR—a selectivity window of approximately 364-fold . Furthermore, when profiled against a panel of 55 recombinant kinases, EGFR-IN-12 exhibited IC50 values >10 μM for all tested off-target kinases at concentrations up to 10 μM . In comparison, the reversible EGFR inhibitor erlotinib shows only 10- to 20-fold selectivity over HER4 and inhibits several additional kinases including GAK and SLK at sub-micromolar concentrations [1].

kinase selectivity profiling off-target activity HER4 selectivity

Irreversible Covalent Inhibition Versus Reversible ATP-Competitive Binding

EGFR-IN-12 is characterized as an irreversible, covalent EGFR inhibitor, whereas first-generation agents gefitinib and erlotinib are reversible ATP-competitive inhibitors [1]. The irreversible binding mechanism of EGFR-IN-12 is evidenced by complete inhibition of wild-type EGFR autophosphorylation in U-2OS cells following pretreatment with 10 μM compound, with no recovery of receptor phosphorylation upon washout . In contrast, reversible inhibitors exhibit recovery of EGFR phosphorylation within hours of compound removal. The T766M gatekeeper mutation completely abrogates inhibition by EGFR-IN-12, confirming covalent engagement with the active-site cysteine residue .

irreversible inhibitor covalent binding target residence time

Dual Pharmacological Activity: EGFR Kinase Inhibition Plus Microtubule Depolymerization

Image-based multivariate compound profiling classified EGFR-IN-12 (CAS 879127-07-8) into the same phenotypic cluster as nocodazole, a well-established microtubule depolymerizer, rather than with other EGFR inhibitors such as PD153035 [1]. In vitro microtubule polymerization assays confirmed that EGFR-IN-12 directly prevents microtubule polymerization in a concentration-dependent manner, with activity comparable to nocodazole, whereas the EGFR inhibitor PD153035 showed no effect on microtubule polymerization [1]. Immunofluorescence imaging of treated cells demonstrated intact polymerized microtubules in PD153035-treated cells but complete microtubule depolymerization in EGFR-IN-12-treated cells [2].

dual-target inhibitor microtubule dynamics phenotypic screening

Antiproliferative Activity in Colorectal Carcinoma Models Versus Reversible EGFR Inhibitors

In a comparative evaluation of irreversible versus reversible EGFR inhibitors, EGFR-IN-12 (referred to as inhibitor 324674) demonstrated superior antiproliferative potency against HT29 and SW480 colorectal carcinoma cell lines relative to reversible EGFR inhibitors tested in parallel [1]. EGFR-IN-12 inhibited HT29 cell proliferation with an IC50 of 1.96 μM and SW480 cell proliferation with an IC50 of 1.04 μM [1]. The compound also induced apoptosis at lower concentrations (0-2 μM, 48-hour treatment) than required for reversible inhibitors, as determined by Annexin V staining . EGFR-IN-12 treatment (0-3 μM, 3 hours) resulted in dose-dependent inhibition of both EGFR activation and downstream AKT signaling in both cell lines .

antiproliferative activity colorectal cancer HT29 cells

Validated Research Applications for EGFR-IN-12 Based on Quantitative Evidence


Investigating L861Q Mutant-Specific EGFR Signaling Pathways

EGFR-IN-12 is optimally suited for studies requiring potent inhibition of the EGFR L861Q mutant, against which it demonstrates an IC50 of 4 nM—approximately 5-fold more potent than its activity against wild-type EGFR [1]. This inverse selectivity profile enables researchers to dissect L861Q-specific signaling in isogenic cell line models expressing this clinically relevant mutation. The compound's irreversible binding mechanism ensures sustained target engagement, which is particularly valuable for experiments requiring prolonged pathway suppression such as long-term clonogenic assays or xenograft tumor growth studies where mutant-selective coverage is essential [2]. Researchers should note that the T766M gatekeeper mutation confers complete resistance to EGFR-IN-12, providing a useful negative control for confirming on-target activity in mutant models .

Chemical Probe for Dual EGFR-Microtubule Phenotypic Studies

EGFR-IN-12 functions as a validated chemical probe for simultaneously interrogating EGFR signaling and microtubule dynamics in a single compound treatment paradigm [1]. The compound's direct microtubule depolymerization activity—confirmed by both immunofluorescence imaging and in vitro tubulin polymerization assays—produces phenotypic effects comparable to nocodazole, including mitotic arrest and cytoskeletal disruption [1]. This dual activity profile makes EGFR-IN-12 particularly valuable for: (1) image-based phenotypic screening studies where unexpected target identification is the experimental objective, (2) investigation of crosstalk between EGFR signaling and cytoskeletal regulation, and (3) studies examining the interplay between kinase inhibition and microtubule dynamics in cancer cell biology [2]. PD153035 should be used as an EGFR-selective comparator control to deconvolute EGFR-specific from microtubule-mediated effects.

Colorectal Cancer Cell Line Studies with Validated Antiproliferative Activity

EGFR-IN-12 has been quantitatively validated for antiproliferative studies in HT29 and SW480 colorectal carcinoma models, with established IC50 values of 1.96 μM and 1.04 μM, respectively [1]. The compound induces apoptosis in both cell lines at concentrations as low as 1-2 μM over 48-hour treatment periods [1]. Dose-dependent inhibition of EGFR autophosphorylation and downstream AKT signaling is observed at concentrations between 0.1-3 μM following 3-hour exposure, enabling both acute signaling studies and longer-term viability assessments within well-defined concentration ranges [2]. These validated parameters allow researchers to design reproducible experiments in colorectal cancer models without requiring de novo dose optimization studies.

High-Selectivity EGFR Inhibition Requiring Minimal HER4 Cross-Reactivity

For experimental systems where HER4 off-target activity would confound results, EGFR-IN-12 provides a 364-fold selectivity window over HER4 (EGFR IC50 = 21 nM versus HER4 IC50 = 7,640 nM) [1]. This level of discrimination is substantially greater than that observed with erlotinib (approximately 10- to 20-fold selectivity) and other first-generation EGFR inhibitors [2]. Furthermore, profiling against 55 recombinant kinases demonstrated IC50 values >10 μM for all off-targets tested, indicating a clean kinome selectivity profile at concentrations relevant for EGFR inhibition [1]. This property is essential for studies requiring unambiguous attribution of observed phenotypes to EGFR inhibition rather than to inhibition of related ErbB family members or other kinases. At 10 μM, the compound exhibits exclusive selectivity for EGFR, a concentration that can serve as a benchmark for maximal selective target engagement in cellular assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for EGFR-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.